2-(3-Pyridylmethylene)-1-indanone
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Overview
Description
2-(3-Pyridylmethylene)-1-indanone is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reduction and Cyclization Studies
2-Pyridylmethylene-1-indanones have been explored for their reduction properties, leading to products such as 2-pyridyl-methyl-1-indanones and indenoindolizines. These studies shed light on the reductive cyclization capabilities of this compound (Sam, Alwani, & Aparajithan, 1965).
Aromatase Inhibition and Synthesis Studies
The compound has been utilized in the synthesis of novel pyridyl-substituted indanones, which have shown significant inhibition of human placental aromatase. This suggests potential applications in the study of aromatase inhibitors (Hartmann, Bayer, & Grün, 1994).
Conformational Analysis
Conformational studies of some 2-(pyridylmethylene)indan-1-ones have been conducted, providing insights into the steric requirements of sp2-hybridised lone electron pairs. This contributes to a deeper understanding of molecular structure and behavior (Bobbitt, Katritzky, Kennewell, & Snarey, 1968).
Organometallic Chemistry Applications
In organometallic chemistry, 2-(3-Pyridylmethylene)-1-indanone derivatives have been used in the preparation of indenyl-zirconium complexes, expanding the scope of organometallic compounds (Dreier, Fröhlich, & Erker, 2001).
Synthesis of Heterocycles
These compounds have been instrumental in synthesizing substituted pyridines and indenopyridines, demonstrating their utility in the creation of heterocyclic compounds (Eweiss, 1982).
Polymer Solar Cells
In the field of polymer solar cells, derivatives of this compound have been synthesized and studied for their photovoltaic properties, indicating potential use in solar energy applications (Dai et al., 2017).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-Pyridylmethylene)-1-indanone involves the condensation of 3-pyridinecarboxaldehyde with 1-indanone in the presence of a base.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "1-indanone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-pyridinecarboxaldehyde and 1-indanone in a suitable solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure 2-(3-Pyridylmethylene)-1-indanone." ] } | |
CAS No. |
4875-90-5 |
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C15H11NO/c17-15-13(8-11-4-3-7-16-10-11)9-12-5-1-2-6-14(12)15/h1-8,10H,9H2 |
InChI Key |
UCAONOPVOXJPQZ-UHFFFAOYSA-N |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/C3=CN=CC=C3 |
SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CN=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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